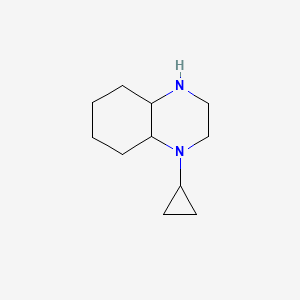
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a chroman-4-one core structure with three methyl groups attached at positions 2, 5, and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 2,5,7-trimethylphenol can be condensed with ethyl acetoacetate under acidic conditions to yield 2,5,7-Trimethylchroman-4-one .
Industrial Production Methods: Industrial production of 2,5,7-Trimethylchroman-4-one may involve optimized versions of laboratory synthesis methods. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,7-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
2,5,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: This compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2,5,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the methyl groups at positions 2, 5, and 7, resulting in different biological activities.
Chroman-2-one: Has a different substitution pattern, leading to variations in chemical reactivity and applications.
Uniqueness: 2,5,7-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
61995-63-9 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,5,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3 |
Clave InChI |
LLSYTODMUIRKFN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(C=C(C=C2O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


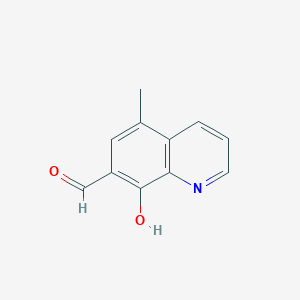
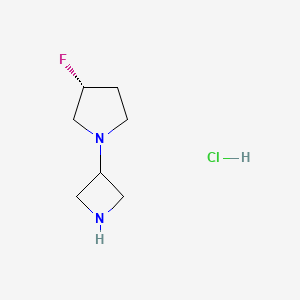
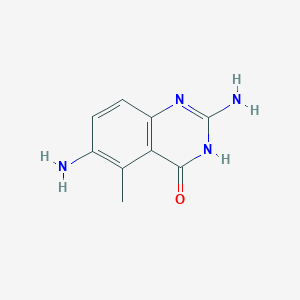
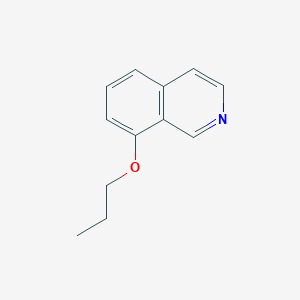
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
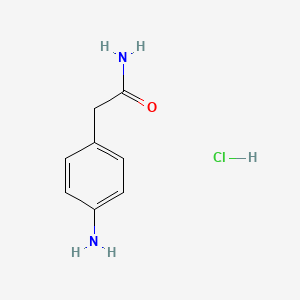
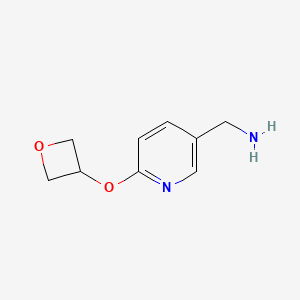
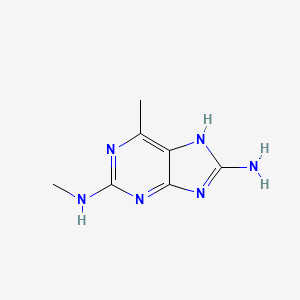
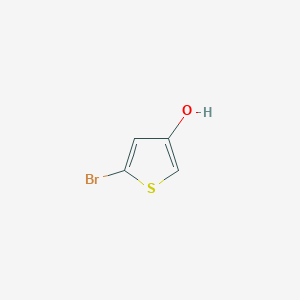
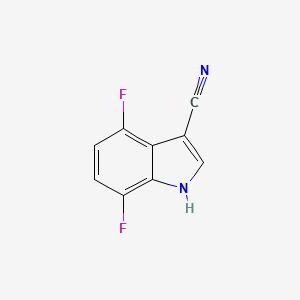
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
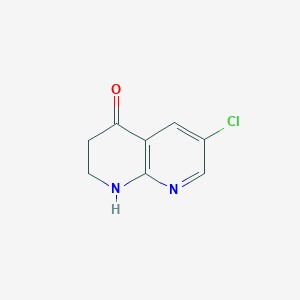
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
